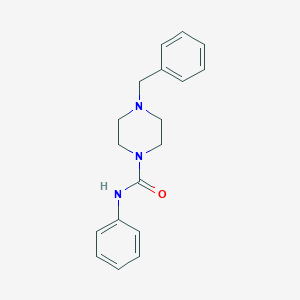![molecular formula C20H19NO6S3 B282087 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone, also known as PSMSE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PSMSE has a unique chemical structure that makes it a valuable tool for studying various biochemical and physiological processes in the laboratory.
科学的研究の応用
2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has also been used to study protein-protein interactions, particularly those involving the tumor suppressor protein p53. In addition, 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to modulate cellular signaling pathways, including the MAPK/ERK pathway.
作用機序
The mechanism of action of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone is not well understood. However, it is believed that 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone acts as an inhibitor of enzymes and proteins by binding to their active sites and preventing their normal function. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has also been shown to modulate cellular signaling pathways by altering the phosphorylation status of key signaling proteins.
Biochemical and Physiological Effects:
2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and proteins, 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
The advantages of using 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone in lab experiments include its unique chemical structure, which allows for the study of a variety of biochemical and physiological processes. 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone is also relatively easy to synthesize and has been shown to be stable under a variety of experimental conditions. However, there are also limitations to using 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone in lab experiments. For example, 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone has been shown to have low solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research involving 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone. One area of interest is the development of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone derivatives with improved solubility and bioavailability. Another area of interest is the study of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone in animal models of disease, particularly in the context of cancer and inflammatory diseases. Additionally, the potential use of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone as a therapeutic agent for these diseases warrants further investigation. Finally, the development of new methods for the synthesis of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone and its derivatives may lead to the discovery of novel compounds with even greater potential for scientific research.
合成法
The synthesis of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone involves the reaction of 2-chloroethyl phenyl sulfone with thiourea to form 2-phenacylsulfonyl-1,3-thiazolidine. This intermediate is then reacted with chloromethyl methyl sulfone to produce 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone. The synthesis of 2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone is relatively straightforward and can be accomplished using standard laboratory techniques.
特性
分子式 |
C20H19NO6S3 |
|---|---|
分子量 |
465.6 g/mol |
IUPAC名 |
2-[phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone |
InChI |
InChI=1S/C20H19NO6S3/c22-17(15-7-3-1-4-8-15)13-29(24,25)20(19-21-11-12-28-19)30(26,27)14-18(23)16-9-5-2-6-10-16/h1-10,21H,11-14H2 |
InChIキー |
DWHBKPHJLMACNC-UHFFFAOYSA-N |
SMILES |
C1CSC(=C(S(=O)(=O)CC(=O)C2=CC=CC=C2)S(=O)(=O)CC(=O)C3=CC=CC=C3)N1 |
正規SMILES |
C1CSC(=C(S(=O)(=O)CC(=O)C2=CC=CC=C2)S(=O)(=O)CC(=O)C3=CC=CC=C3)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)
![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)








